molecular formula C22H19ClN4 B2903087 N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline CAS No. 315179-63-6

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline

Cat. No.: B2903087
CAS No.: 315179-63-6
M. Wt: 374.87
InChI Key: YJWSYUOBCKPSBI-UHFFFAOYSA-N
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Description

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline is a complex organic compound that features a benzotriazole moiety, a chlorophenyl group, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline typically involves multi-step organic reactions. One common method includes the coupling of benzotriazole with a chlorophenyl-substituted butenyl aniline under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For instance, the use of dimethylformamide (DMF) as a solvent and a base such as triethylamine can be common in these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography might be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzotriazole moiety, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated hydrocarbon .

Scientific Research Applications

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, thereby affecting their activity. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and proteins more effectively .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides
  • Bis-(1H-benzotriazol-1-yl)-methanone
  • Di(1H-benzotriazol-1-yl)methanimine

Uniqueness

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline is unique due to its combination of a benzotriazole moiety with a chlorophenyl group and aniline. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[2-(benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4/c1-2-20(27-21-11-7-6-10-19(21)25-26-27)22(16-12-14-17(23)15-13-16)24-18-8-4-3-5-9-18/h2-15,20,22,24H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWSYUOBCKPSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C1=CC=C(C=C1)Cl)NC2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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